Prochlorperazin-Edisylat

Übersicht

Beschreibung

Prochlorperazine edisylate is a propylpiperazine derivative of phenothiazine, primarily used as an antiemetic and antipsychotic agent. It is effective in controlling severe nausea and vomiting, as well as treating schizophrenia and other psychotic disorders . The compound is known for its ability to depress the chemoreceptor trigger zone, thereby exerting its antiemetic effects .

Wissenschaftliche Forschungsanwendungen

Prochlorperazin-Edisylat hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Phenothiazinderivaten und deren Reaktionen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme und Rezeptorbindung.

Medizin: Wird in der klinischen Forschung wegen seiner Antiemetika- und Antipsychotika-Eigenschaften umfassend eingesetzt.

Industrie: Wird in der pharmazeutischen Industrie zur Entwicklung von Antiemetika und Antipsychotika eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch seine antidopaminerge Aktivität. Es blockiert D2-Dopaminrezeptoren im Gehirn, insbesondere in der Chemorezeptor-Triggerzone, was zur Kontrolle von Übelkeit und Erbrechen beiträgt. Zusätzlich hat es antagonistische Wirkungen auf histaminerge, cholinerge und noradrenerge Rezeptoren, was zu seinen antipsychotischen Eigenschaften beiträgt .

Ähnliche Verbindungen:

Chlorpromazin: Ein weiteres Phenothiazinderivat mit ähnlichen antipsychotischen und Antiemetika-Eigenschaften.

Promethazin: Ein Phenothiazinderivat, das hauptsächlich als Antihistaminikum und Antiemetikum eingesetzt wird.

Fluphenazin: Ein Phenothiazinderivat, das als Antipsychotikum eingesetzt wird.

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Kombination aus Antiemetika- und Antipsychotika-Wirkung einzigartig. Seine Fähigkeit, schwere Übelkeit und Erbrechen effektiv zu kontrollieren, zusammen mit seinen antipsychotischen Eigenschaften machen es zu einer wertvollen Verbindung sowohl in der Klinik als auch in der Forschung .

Wirkmechanismus

Target of Action

Prochlorperazine Edisylate primarily targets D2 dopamine receptors in the brain . These receptors are somatodendritic autoreceptors, playing a crucial role in regulating dopamine release, synthesis, and neuron firing .

Mode of Action

Prochlorperazine Edisylate exerts its effects by blocking D2 dopamine receptors in the brain . This blockade leads to changes in the firing rate of dopamine neurons and dopamine release . In addition to dopamine receptors, Prochlorperazine Edisylate also blocks histaminergic, cholinergic, and noradrenergic receptors .

Biochemical Pathways

The blocking of D2 dopamine receptors by Prochlorperazine Edisylate affects the dopaminergic pathways in the brain, which are involved in a variety of functions including behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, and learning .

Pharmacokinetics

The pharmacokinetic properties of Prochlorperazine Edisylate include its distribution, metabolism, and excretion . The volume of distribution is between 1400 to 1548 L . It is primarily metabolized in the liver, with N-desmethyl prochlorperazine being the major active metabolite . The compound is mainly excreted in the feces . The half-life of elimination for oral administration is between 6 to 10 hours for a single dose and 14 to 22 hours for repeated dosing .

Result of Action

The primary result of Prochlorperazine Edisylate’s action is its antiemetic effect , which is achieved through a depressant action on the chemoreceptor trigger zone . This leads to the relief of severe nausea and vomiting . It also has a clinically useful antipsychotic effect .

Action Environment

The action, efficacy, and stability of Prochlorperazine Edisylate can be influenced by various environmental factors. For instance, the presence of large amounts of central nervous system depressants (such as alcohol, barbiturates, narcotics, etc.) can contraindicate its use .

Biochemische Analyse

Biochemical Properties

Prochlorperazine edisylate plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It primarily inhibits dopamine receptors, particularly the D2 subtype, in the brain. This inhibition reduces the activity of dopaminergic neurons, leading to its antipsychotic and antiemetic effects . Additionally, prochlorperazine edisylate interacts with histaminergic, cholinergic, and adrenergic receptors, contributing to its broad pharmacological profile .

Cellular Effects

Prochlorperazine edisylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine receptors, prochlorperazine edisylate alters neurotransmitter release and neuronal activity, which can impact mood, behavior, and perception . Furthermore, it affects the chemoreceptor trigger zone in the brain, reducing nausea and vomiting .

Molecular Mechanism

The molecular mechanism of prochlorperazine edisylate involves its binding interactions with biomolecules and enzyme inhibition. Prochlorperazine edisylate binds to D2 dopamine receptors, preventing dopamine from exerting its effects. This blockade leads to decreased dopaminergic signaling, which is crucial for its antipsychotic action . Additionally, prochlorperazine edisylate inhibits histaminergic, cholinergic, and adrenergic receptors, contributing to its antiemetic and sedative properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of prochlorperazine edisylate change over time. The compound exhibits stability under controlled conditions, but it may degrade over extended periods. Short-term effects include rapid onset of action within ten to twenty minutes following intramuscular administration, with a duration of action lasting three to four hours . Long-term effects on cellular function have been observed, including potential alterations in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of prochlorperazine edisylate vary with different dosages in animal models. At therapeutic doses, it effectively reduces nausea and vomiting and exhibits antipsychotic properties. At higher doses, prochlorperazine edisylate can cause adverse effects such as sedation, hypotension, and motor disturbances . Toxicity studies in animals have shown that the compound has a relatively high lethal dose, indicating a wide margin of safety .

Metabolic Pathways

Prochlorperazine edisylate undergoes extensive hepatic metabolism involving oxidation, hydroxylation, demethylation, sulfoxide formation, and conjugation with glucuronic acid. The primary enzyme responsible for its metabolism is cytochrome P450 2D6 (CYP2D6) . Metabolites such as N-desmethyl prochlorperazine, prochlorperazine sulfoxide, and prochlorperazine 7-hydroxide have been detected in plasma .

Transport and Distribution

Prochlorperazine edisylate is transported and distributed within cells and tissues through various mechanisms. It is administered via intramuscular or intravenous routes, leading to rapid absorption and distribution . The compound binds extensively to plasma proteins, facilitating its transport in the bloodstream . Additionally, prochlorperazine edisylate may enter the enterohepatic circulation, prolonging its presence in the body .

Subcellular Localization

The subcellular localization of prochlorperazine edisylate is primarily within the central nervous system, where it exerts its pharmacological effects. The compound targets dopamine receptors in the brain, particularly in regions such as the basal ganglia and limbic system . Post-translational modifications and targeting signals may direct prochlorperazine edisylate to specific cellular compartments, enhancing its efficacy and specificity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Prochlorperazine edisylate is synthesized through a series of chemical reactions involving phenothiazine derivativesThe final step involves the formation of the edisylate salt by reacting the base compound with ethanedisulfonic acid .

Industrial Production Methods: Industrial production of prochlorperazine edisylate involves large-scale chemical synthesis under controlled conditions. The process includes:

- Chlorination of phenothiazine.

- Alkylation with propylpiperazine.

- Formation of the edisylate salt using ethanedisulfonic acid. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Prochlorperazin-Edisylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden und Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Verbindung zurück in ihre Basenform umwandeln.

Substitution: Der Phenothiazinring kann Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Stickstoffpositionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Amine werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Basenform von Prochlorperazin.

Substitution: Verschiedene substituierte Phenothiazinderivate.

Vergleich Mit ähnlichen Verbindungen

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.

Promethazine: A phenothiazine derivative primarily used as an antihistamine and antiemetic.

Fluphenazine: A phenothiazine derivative used as an antipsychotic.

Uniqueness: Prochlorperazine edisylate is unique due to its specific combination of antiemetic and antipsychotic effects. Its ability to effectively control severe nausea and vomiting, along with its antipsychotic properties, makes it a valuable compound in both clinical and research settings .

Biologische Aktivität

Prochlorperazine edisylate is a derivative of the phenothiazine class and is primarily used as an antipsychotic and antiemetic agent. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical applications, supported by data tables and relevant research findings.

Prochlorperazine exerts its biological effects primarily through the blockade of dopamine receptors, particularly the D2 subtype. This action reduces dopaminergic neurotransmission in various brain regions, including the mesolimbic pathway, which is associated with psychotic symptoms. Additionally, it has antiemetic properties due to its effects on the chemoreceptor trigger zone (CTZ) in the brain, where it inhibits both dopamine D2 and serotonin 5-HT3 receptors .

Key Mechanisms:

- Dopamine Receptor Antagonism: Blocks postsynaptic D2 receptors in the cortical and limbic areas, reducing psychotic symptoms such as hallucinations and delusions.

- Antiemetic Action: Inhibits the CTZ by blocking dopamine and serotonin receptors, effective in preventing nausea and vomiting.

Pharmacokinetics

The pharmacokinetic profile of prochlorperazine edisylate reveals important information regarding its absorption, distribution, metabolism, and elimination:

| Parameter | Value |

|---|---|

| Bioavailability | ~12.5% (oral administration) |

| Onset of Action | 10-20 min (IM), 30-40 min (oral) |

| Half-life | 8-9 hours |

| Volume of Distribution | ~1401-1548 L |

| Metabolism | Hepatic (CYP2D6 involvement) |

| Elimination Route | Mainly feces; minor urine excretion |

Prochlorperazine is well absorbed following oral administration, reaching peak plasma concentrations around 5 hours post-dose. It undergoes extensive hepatic metabolism with several metabolites detected in plasma .

Clinical Applications

Prochlorperazine edisylate is indicated for various conditions:

- Psychotic Disorders: Effective in managing schizophrenia and acute psychosis.

- Nausea and Vomiting: Used as an antiemetic for severe nausea associated with chemotherapy or post-operative states.

- Headaches: Recent studies have shown efficacy in treating severe vascular or tension-type headaches .

Case Study: Efficacy in Headache Treatment

A randomized double-blind trial evaluated the effectiveness of intravenous prochlorperazine edisylate in patients with severe headaches. The study included 82 adult patients who received either prochlorperazine (10 mg) or a placebo. Results indicated that:

- Complete Relief: 74% of patients receiving prochlorperazine experienced complete relief within 60 minutes.

- Partial Relief: An additional 14% reported partial relief.

- Statistical Significance: The difference in pain relief between the drug group and placebo was statistically significant (p < 0.05) .

Safety Profile

While prochlorperazine is generally well-tolerated, it is associated with potential side effects including sedation, hypotension, and extrapyramidal symptoms. Caution is advised when used in conjunction with other CNS depressants due to possible additive effects .

Eigenschaften

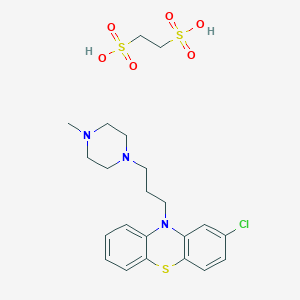

IUPAC Name |

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;ethane-1,2-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3S.C2H6O6S2/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;3-9(4,5)1-2-10(6,7)8/h2-3,5-8,15H,4,9-14H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOUGRBFXFILIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CS(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074483 | |

| Record name | Prochlorperazine edisylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

73.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56422461 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1257-78-9 | |

| Record name | Prochlorperazine edisylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prochlorperazine edisylate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001257789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prochlorperazine edisylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prochlorperazine edisylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethane-1,2-disulphonic acid, compound with 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCHLORPERAZINE EDISYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG20W5VQZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.